5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Description
5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol is a phenolic compound featuring a central isoxazole ring substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a 2-hydroxyphenyl moiety bearing an ethoxy group at position 3. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic interactions .
Properties
IUPAC Name |
5-ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-3-22-14-8-9-15(17(20)10-14)18-16(11-19-23-18)12-4-6-13(21-2)7-5-12/h4-11,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFHFRLESFOZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal-free synthetic routes and eco-friendly reaction conditions, are likely to be employed .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic and isoxazole moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation, but the compound’s isoxazole moiety is known to play a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole Derivatives
a) Compound 2e: 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol
- Structure: A dihydroisoxazole (partially saturated isoxazole) fused to a furan ring and a phenol group.
- Activity: Exhibits potent monoamine oxidase (MAO) inhibition, acting as an antidepressant with minimal neurotoxicity .
- Key Differences: The dihydroisoxazole core increases conformational flexibility compared to the fully aromatic isoxazole in the target compound.
b) Mofezolac (CAS 78967-07-4)
- Structure : Features an oxazole ring linked to a 4-methoxyphenyl group and an acetic acid substituent.
- Activity: A nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) .
- Key Differences: The acetic acid group enhances water solubility (logP likely lower than the target compound’s estimated ~3.9). Polar carboxylate facilitates ionic interactions, unlike the ethoxy-phenol in the target compound.
Pyrazole Analogs
5-Ethoxy-2-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl]Phenol
- Structure: Replaces the isoxazole with a pyrazole ring, retaining the 4-methoxyphenyl and ethoxy-phenol groups. A methyl group at position 5 introduces steric bulk.
- Methyl substitution may hinder access to hydrophobic pockets in enzyme active sites compared to the unsubstituted isoxazole .
- Physicochemical Properties :
Oxazolone and Ester Derivatives
a) 4-[(3-Ethoxyphenyl)Methylene]-2-Phenyl-1,3-Oxazol-5-one
- Structure : An oxazolone (lactam) with ethoxyphenyl and phenyl substituents.
- Key Differences :
b) Ethyl 5-[(4-Chloro-2-Formylphenoxy)Methyl]-4,5-Dihydro-3-Isoxazolecarboxylate
- Structure : A dihydroisoxazole ester with chloro and formyl substituents.
- Key Differences: The ester group increases lipophilicity (logP likely higher than the target compound).
Structural and Functional Analysis Table
*Estimated values based on structural analogs.
Mechanistic Insights
- Hydrogen Bonding: The phenolic –OH and isoxazole’s nitrogen/oxygen in the target compound may engage in hydrogen bonds with enzyme active sites, similar to Compound 2e’s interactions with MAO .
- Lipophilicity : The ethoxy and methoxy groups contribute to moderate logP (~3.9), favoring membrane permeability compared to more polar analogs like mofezolac.
- Steric Effects : Bulky substituents (e.g., methyl in pyrazole analogs) may reduce binding efficiency, whereas smaller groups (e.g., methoxy) optimize steric compatibility.
Biological Activity
5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol (CAS Number: 898917-36-7) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 311.3319 g/mol
- Structure : The compound features an ethoxy group, a methoxy-substituted phenyl ring, and an oxazole moiety, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Tyrosinase Inhibition : Compounds with similar oxazole scaffolds have shown potent inhibition of tyrosinase, an enzyme critical in melanin synthesis. This inhibition can lead to depigmentation effects, making it a candidate for cosmetic applications .
- Antimicrobial Activity : Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. The presence of the phenolic structure enhances their ability to disrupt bacterial membranes or inhibit microbial growth .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and cytotoxicity against specific cancer cell lines .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activities of this compound:
- Tyrosinase Inhibition : The compound demonstrated significant inhibitory activity against mushroom tyrosinase with an IC value indicating strong potency compared to standard inhibitors like kojic acid .
| Compound | IC (μM) | Type of Activity |
|---|---|---|
| This compound | 14.33 ± 1.63 | Tyrosinase Inhibition |
| Kojic Acid | 20.00 ± 0.50 | Tyrosinase Inhibition |
Cytotoxicity Assays
Cell viability assays using B16F10 melanoma cells revealed that the compound exhibits selective cytotoxicity at certain concentrations:
- At concentrations of 0, 1, 2, and 5 μM for durations of 48 and 72 hours, the compound showed a dose-dependent decrease in cell viability, suggesting potential for targeted cancer therapies .
Case Studies
- Case Study on Skin Depigmentation : A study evaluated the effects of phenolic compounds similar to this compound on skin depigmentation in zebrafish larvae. Results indicated that these compounds effectively reduced melanin production without causing significant cytotoxicity .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of related oxazole derivatives against various bacterial strains. The results demonstrated effectiveness in inhibiting growth at low concentrations, supporting its potential use in antiseptic formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
